molecular formula C24H19ClFN3O B2436650 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one CAS No. 847396-21-8

4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2436650
CAS No.: 847396-21-8
M. Wt: 419.88
InChI Key: KDVXSDCBQIKYHH-UHFFFAOYSA-N
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Description

4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the chlorobenzyl and fluorophenyl groups. Common reagents include benzimidazole, chlorobenzyl chloride, and fluorophenyl ketone. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and solvents can optimize the reaction rates and yields. Purification steps, such as recrystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The chlorobenzyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.

    Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring and are studied for their pharmacological properties.

Uniqueness

4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O/c25-18-7-5-6-16(12-18)14-29-22-11-4-2-9-20(22)27-24(29)17-13-23(30)28(15-17)21-10-3-1-8-19(21)26/h1-12,17H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVXSDCBQIKYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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